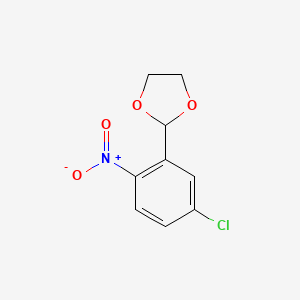

2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane

Description

BenchChem offers high-quality 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

26908-35-0 |

|---|---|

Formule moléculaire |

C9H8ClNO4 |

Poids moléculaire |

229.62 g/mol |

Nom IUPAC |

2-(5-chloro-2-nitrophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H8ClNO4/c10-6-1-2-8(11(12)13)7(5-6)9-14-3-4-15-9/h1-2,5,9H,3-4H2 |

Clé InChI |

DIFXNVWJJDJCCO-UHFFFAOYSA-N |

SMILES canonique |

C1COC(O1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Origine du produit |

United States |

2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane: Exact Mass, Molecular Weight, and Synthetic Utility in Drug Development

Executive Summary

In early-stage drug discovery and combinatorial chemistry, functionalized benzaldehydes serve as critical building blocks for synthesizing complex heterocyclic scaffolds, such as indoles and quinolines . However, the highly reactive nature of the aldehyde moiety often necessitates protection during multi-step synthetic sequences to prevent unwanted side reactions.

2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane (CAS: 26908-35-0) is the cyclic ethylene acetal derivative of 5-chloro-2-nitrobenzaldehyde . By masking the aldehyde as a 1,3-dioxolane ring, chemists can perform aggressive transformations—such as the reduction of the nitro group or transition-metal-catalyzed cross-coupling at the aryl chloride—without risking nucleophilic addition or oxidation at the formyl carbon. This technical guide provides an in-depth analysis of its exact mass, physicochemical properties, and the precise analytical methodologies required for its verification and utilization.

Physicochemical Profiling & Mass Specifications

Accurate molecular weight and exact mass determinations are foundational for High-Resolution Mass Spectrometry (HRMS) workflows, which are mandatory for confirming the identity and purity of synthetic intermediates in pharmaceutical pipelines.

Table 1: Physicochemical and Mass Properties

| Property | Value | Causality / Scientific Significance |

| Chemical Formula | C₉H₈ClNO₄ | Derived from the condensation of 5-chloro-2-nitrobenzaldehyde (C₇H₄ClNO₃) and ethylene glycol (C₂H₆O₂), minus one equivalent of water (H₂O). |

| Molecular Weight | 229.616 g/mol | Calculated using standard atomic weights. Essential for precise stoichiometric calculations during bulk synthesis. |

| Exact Mass (Monoisotopic) | 229.0142 Da | Calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Critical for HRMS identification and distinguishing isobaric impurities. |

| [M+H]⁺ Ion (ESI) | 230.0215 m/z | The protonated molecular ion observed in positive-ion Electrospray Ionization (ESI+). |

| CAS Number | 26908-35-0 | Unique numerical identifier for database indexing, safety data retrieval, and commercial procurement . |

Structural Analysis and Synthetic Causality

The architectural design of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane is highly intentional for combinatorial library generation :

-

The 1,3-Dioxolane Ring : Formed via acid-catalyzed acetalization. It is highly stable under basic, nucleophilic, and reductive conditions. Crucially, it acts as a "traceless" protecting group that can be readily cleaved under mild aqueous acidic conditions to regenerate the reactive aldehyde when needed.

-

The Nitro Group (-NO₂) : Strongly electron-withdrawing. Its ortho-relationship to the acetal makes it a prime candidate for reduction to an aniline. Once reduced, the molecule is perfectly primed for intramolecular cyclization with the deprotected aldehyde to form functionalized indoles.

-

The Chloro Substituent (-Cl) : Positioned meta to the nitro group. It provides a robust synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to expand chemical space.

Experimental Protocols: Synthesis and Analytical Verification

Protocol A: Acetalization Synthesis (Self-Validating Workflow)

Objective: Convert 5-chloro-2-nitrobenzaldehyde to 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane.

-

Step 1 (Reagent Assembly) : Combine 5-chloro-2-nitrobenzaldehyde (1.0 equiv), anhydrous ethylene glycol (3.0 equiv), and catalytic p-Toluenesulfonic acid (PTSA, 0.05 equiv) in anhydrous toluene.

-

Step 2 (Azeotropic Distillation) : Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

-

Causality: Acetalization is an equilibrium condensation reaction that releases water. Because the reaction is reversible, accumulating water will stall the process. Toluene forms an azeotrope with water, allowing the Dean-Stark trap to continuously remove water from the system, driving the equilibrium entirely toward the acetal product (Le Chatelier's principle).

-

-

Step 3 (Execution) : Reflux the mixture at 110°C until the theoretical volume of water is collected (typically 4-6 hours).

-

Step 4 (Workup) : Cool to room temperature, wash thoroughly with saturated aqueous NaHCO₃.

-

Causality: Neutralizing the PTSA catalyst is critical before concentration; any residual acid will catalyze the hydrolysis (deprotection) of the acetal back to the aldehyde during storage. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

-

Protocol B: High-Resolution Mass Spectrometry (HRMS) Verification

Objective: Verify the exact mass (229.0142 Da) to confirm structural integrity.

-

Step 1 (Sample Prep) : Dissolve the purified product in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, heavily promoting the formation of the [M+H]⁺ ion required for positive-mode ESI.

-

-

Step 2 (Ionization & Detection) : Inject into an ESI source operating in positive mode, utilizing an Orbitrap or Time-of-Flight (TOF) mass analyzer calibrated with an internal standard (e.g., Leucine Enkephalin) to ensure mass accuracy within < 5 ppm.

-

Step 3 (Diagnostic Validation) : Locate the monoisotopic peak at m/z 230.0215 ([M+H]⁺).

-

Causality: Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). A self-validating analytical protocol mandates the observation of the M+2 peak (m/z 232.0185 ) at approximately one-third the intensity of the M peak. This built-in isotopic signature definitively proves the retention of the chloro substituent.

-

Caption: HRMS workflow for verifying exact mass and isotopic signature.

Downstream Application: Indole Scaffold Generation

The primary utility of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane lies in its progression toward complex heterocycles. By reducing the nitro group to an amine (using H₂ with Pd/C or Fe/HCl), the molecule is primed for cyclization. Upon exposure to mild aqueous acidic conditions, the acetal is hydrolyzed back to the aldehyde, which immediately undergoes intramolecular condensation with the adjacent amine to form a 5-chloroindole derivative—a highly privileged scaffold in neuropharmacology and oncology.

Caption: Synthetic pathway from 5-chloro-2-nitrobenzaldehyde to 5-chloroindole.

References

-

Macleod, C. (2003). "Novel Titanium Alkylidenes and their Application in the Synthesis of Indoles and Quinolines." University of Glasgow Theses. URL:[Link]

-

"2-METHOXY-1,3-DIOXOLANE Downstream Products (CAS 26908-35-0)." LookChem. URL: [Link]

-

"Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds." European Patent Office (EP0816310). URL:[Link]

Chemical and physical properties of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane

An In-Depth Technical Guide to 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this compound, offering both theoretical insights and practical methodologies.

Introduction: A Versatile Building Block

2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane is a heterocyclic acetal of significant interest in synthetic organic chemistry. Its structure incorporates a 5-chloro-2-nitrophenyl group, a common motif in pharmacologically active compounds, and a 1,3-dioxolane ring, which serves as a robust protecting group for the aldehyde functionality. This unique combination of a reactive aromatic system and a stable, yet cleavable, protecting group makes it a valuable intermediate for the synthesis of complex molecular architectures.

The presence of both a chloro and a nitro substituent on the benzene ring opens up diverse avenues for chemical modification. The nitro group can be readily reduced to an amine, a key functional group for a vast array of chemical transformations, while the chlorine atom can participate in nucleophilic aromatic substitution reactions. The strategic use of the dioxolane as a protecting group allows for selective manipulation of these functionalities without interference from the highly reactive aldehyde group. This guide will explore the synthesis of this compound, its key physicochemical and spectroscopic characteristics, and its potential as a scaffold in the design and development of novel therapeutic agents. The strategic importance of chloro-containing compounds in FDA-approved drugs underscores the potential of this molecule in medicinal chemistry.[1][2]

Physicochemical Properties

| Property | Value (Calculated/Estimated) | Source/Basis |

| Molecular Formula | C₉H₈ClNO₄ | - |

| Molecular Weight | 229.62 g/mol | - |

| Appearance | Expected to be a pale yellow to off-white solid | Analogy to nitrophenyl dioxolanes[5] |

| Melting Point | Estimated 70-90 °C | Based on precursor and analogs[3][4][5] |

| Boiling Point | > 300 °C (Predicted) | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. | General solubility of similar organic compounds |

| CAS Number | Not assigned | - |

Synthesis of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane

The most direct and efficient method for the synthesis of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane is the acid-catalyzed acetalization of 5-Chloro-2-nitrobenzaldehyde with ethylene glycol. This reaction typically employs a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme

Caption: Synthesis of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane.

Experimental Protocol

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the flask, add 5-Chloro-2-nitrobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene.

-

Azeotropic Distillation: The reaction mixture is heated to reflux. The water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.[5]

Spectroscopic Characterization

The structural elucidation of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of its structural features and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the dioxolane ring protons.

-

Aromatic Protons (δ 7.5-8.2 ppm): The three protons on the benzene ring will appear in the downfield region. Due to the electron-withdrawing effects of the nitro and chloro groups, their chemical shifts will be relatively high. The splitting pattern will be complex due to coupling between the adjacent protons.

-

Acetal Proton (δ ~6.0 ppm): The single proton of the O-CH-O group in the dioxolane ring is expected to appear as a sharp singlet. For the analogous 2-(3-nitrophenyl)-1,3-dioxolane, this peak appears at 5.90 ppm.[6]

-

Dioxolane Methylene Protons (δ ~4.0-4.2 ppm): The four protons of the -OCH₂CH₂O- group will likely appear as a multiplet. In 2-(3-nitrophenyl)-1,3-dioxolane, these protons are observed as a multiplet between 4.05 and 4.18 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 120-150 ppm): The six carbons of the benzene ring will resonate in this region. The carbons directly attached to the nitro and chloro groups will have their chemical shifts significantly influenced by these substituents. Quaternary carbons tend to show weaker signals.[7]

-

Acetal Carbon (δ ~100-105 ppm): The carbon of the O-CH-O group is expected to appear in this range.

-

Dioxolane Methylene Carbons (δ ~65 ppm): The two equivalent carbons of the -OCH₂CH₂O- group will give a single signal in this region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Aromatic C-H Stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H Stretch: ~2980-2850 cm⁻¹[6]

-

Nitro Group (N=O) Asymmetric and Symmetric Stretch: Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[6]

-

C-O Stretch (Acetal): Strong bands in the 1200-1000 cm⁻¹ region.

-

C-Cl Stretch: ~800-600 cm⁻¹

Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak. Common fragmentation patterns would involve the loss of fragments from the dioxolane ring and the nitro group.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane is dictated by its three key functional domains: the nitroaromatic ring, the chloro substituent, and the dioxolane protecting group. This multi-faceted reactivity makes it a versatile intermediate in the synthesis of complex molecules for drug discovery.

Key Chemical Transformations

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 5-Chloro-2-nitrobenzaldehyde technical grade 6628-86-0 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-(3-Nitrophenyl)-1,3-dioxolane [orgspectroscopyint.blogspot.com]

- 7. youtube.com [youtube.com]

Mass spectrometry fragmentation pattern of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane

An In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane

Executive Summary

The structural elucidation of substituted nitroaromatics via mass spectrometry requires a deep understanding of intramolecular interactions and functional group stabilities. 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane is a critical synthetic intermediate, often utilized in the development of photolabile protecting groups and pharmaceutical scaffolds. This whitepaper provides a comprehensive analysis of its Electron Ionization (EI) mass spectrometry fragmentation behavior. By examining the causality behind its fragmentation—specifically the pronounced "ortho effect" and the diagnostic chlorine isotope signature—this guide equips analytical chemists and drug development professionals with the mechanistic insights needed for unambiguous structural validation.

Mechanistic Principles of Fragmentation (E-E-A-T Framework)

The fragmentation of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane under 70 eV electron ionization is not a random shattering of bonds; it is a highly deterministic process governed by thermodynamic stability and spatial proximity.

The "Ortho Effect" in Nitroaromatics

The most defining feature of this molecule's mass spectrum is the ortho effect [1]. When a nitro group is positioned ortho to a benzylic hydrogen (in this case, the C-H bond of the 1,3-dioxolane acetal carbon), a facile intramolecular rearrangement occurs following initial ionization.

-

Hydrogen Abstraction: One of the oxygen atoms from the nitro group abstracts the benzylic hydrogen through a sterically favored six-membered cyclic transition state.

-

Radical Expulsion: This rearrangement prompts the immediate expulsion of a hydroxyl radical (•OH), resulting in a highly diagnostic [M−17]+ fragment[2]. This pathway is virtually absent in meta- or para-substituted isomers, making it a self-validating structural marker for ortho-nitrobenzaldehyde derivatives.

The Chlorine Isotopic Signature

The presence of a single chlorine atom at the 5-position acts as a built-in isotopic tracer. Natural chlorine exists as two stable isotopes: 35Cl (approx. 75%) and 37Cl (approx. 25%).

-

Any fragment ion that retains the aromatic ring will exhibit a characteristic 3:1 doublet separated by 2 mass units (m/z and m/z + 2).

-

Conversely, aliphatic fragments (such as those derived solely from the dioxolane ring) will lack this signature, allowing for instantaneous differentiation between aromatic and aliphatic daughter ions.

Nitro Group and Acetal Cleavages

Beyond the ortho effect, the molecule undergoes standard nitroaromatic degradation, including the loss of NO2 (46 Da) and NO (30 Da)[3]. Simultaneously, the 1,3-dioxolane ring is susceptible to α -cleavage, often yielding a stable 1,3-dioxolanium cation at m/z 73, a hallmark of cyclic acetals[4].

Predicted Fragmentation Pathways

The nominal molecular weight of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane is 229.5 g/mol . The molecular ion [M]+∙ appears at m/z 229 (for 35Cl ) and m/z 231 (for 37Cl ).

Primary EI-MS fragmentation pathways of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane.

Quantitative Data Presentation

The table below summarizes the diagnostic ions expected in the 70 eV EI mass spectrum, applying the mechanistic principles discussed above. Reference data from the unsubstituted analog, 2-(2-nitrophenyl)-1,3-dioxolane, supports these assignments[5].

| Fragment Ion | m/z ( 35Cl ) | m/z ( 37Cl ) | Isotope Ratio | Mechanistic Origin |

| [M]+∙ | 229 | 231 | 3:1 | Intact molecular ion. |

| [M−OH]+ | 212 | 214 | 3:1 | Ortho effect: Intramolecular H-abstraction and loss of hydroxyl radical. |

| [M−NO]+ | 199 | 201 | 3:1 | Loss of nitric oxide, common in nitroaromatics. |

| [M−NO2]+ | 183 | 185 | 3:1 | Direct homolytic cleavage of the nitro group. |

| [M−HNO2]+∙ | 182 | 184 | 3:1 | Concerted loss of nitrous acid. |

| [M−NO2−Cl]+ | 148 | N/A | None | Sequential loss of nitro group and chlorine radical. |

| [C3H5O2]+ | 73 | 73 | None | 1,3-dioxolanium cation from acetal cleavage. |

Experimental Protocol: GC-EI-MS Analysis

To ensure reproducibility and self-validating results, the following step-by-step protocol is recommended for acquiring the mass spectrum of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane.

Step 1: Sample Preparation

-

Dissolve 1.0 mg of the analyte in 1.0 mL of high-purity, GC-grade dichloromethane (DCM) to yield a 1 mg/mL stock solution.

-

Vortex for 30 seconds to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter if particulate matter is observed.

Step 2: Gas Chromatography Separation

-

Column: Non-polar fused silica capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness)[6].

-

Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

-

Injection: Inject 1.0 µL of the sample in split mode (split ratio 10:1). Set the inlet temperature to 250 °C.

-

Oven Program: Initial temperature 100 °C (hold for 2 min), ramp at 15 °C/min to 280 °C, and hold for 5 min.

Step 3: Mass Spectrometry (EI)

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: Set to standard 70 eV to ensure comparability with commercial spectral libraries.

-

Mass Analyzer: Quadrupole mass filter scanning from m/z 50 to m/z 350.

Standardized GC-EI-MS experimental workflow for nitroaromatic acetals.

Conclusion

The mass spectrometric analysis of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane is heavily dictated by its specific stereoelectronic arrangement. The dominant ortho effect leading to the [M−17]+ ion, combined with the distinct 3:1 chlorine isotopic ratio, provides a robust, self-validating framework for its identification. Adhering to the standardized 70 eV EI-MS protocol ensures that these diagnostic fragmentations are reliably generated, preventing misidentification in complex synthetic or biological matrices.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed (National Institutes of Health) URL:[Link]

-

2-(2-Nitrophenyl)-1,3-dioxolane | CID 266960 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

-

Mass spectrometry of condensed N‐heterocycles: II—A novel ortho effect in the electron impact induced fragmentation of some C‐(2‐nitrophenyl)‐azoles and ‐azoloazines Source: Organic Mass Spectrometry (via DOI.org) URL:[Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects Source: NIST (National Institute of Standards and Technology) URL:[Link]

-

mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern Source: Doc Brown's Chemistry URL:[Link]

-

Construction of Escherichia coli Strains for Conversion of Nitroacetophenones to ortho-Aminophenols Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-(2-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 266960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Construction of Escherichia coli Strains for Conversion of Nitroacetophenones to ortho-Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane: A Comprehensive Technical Guide for Synthetic Applications

Executive Summary

In advanced organic synthesis and drug development, the strategic use of protecting groups is paramount. 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane is the cyclic ethylene acetal derivative of 5-chloro-2-nitrobenzaldehyde[1]. This intermediate is critical in the synthesis of complex heterocycles, including indole cores and 3,4-dihydroquinoline-2(1H)-one derivatives, which are frequently explored as antiplatelet agents and cardiovascular drugs[2][3].

Understanding the solubility profile of this compound is not merely an academic exercise; it is a prerequisite for optimizing reaction kinetics, designing high-yield purification workflows, and scaling up manufacturing. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane, empirical solubility data across organic solvents, and validated experimental protocols for thermodynamic solubility determination.

Physicochemical Profiling and Hansen Solubility Theory

To predict and rationalize the solubility of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane, we must analyze its structural motifs through the lens of Hansen Solubility Parameters (HSP) [4][5]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces:

-

Dispersion forces ( δd ): Driven by the hydrophobic aromatic ring and the polarizable chlorine atom.

-

Polar interactions ( δp ): Strongly influenced by the highly electronegative nitro ( −NO2 ) group and the chloro substituent.

-

Hydrogen bonding ( δh ): Facilitated primarily by the oxygen atoms within the 1,3-dioxolane ring and the nitro group, which act as hydrogen-bond acceptors[4][6].

Causality in Solvent Selection

The parent compound, 5-chloro-2-nitrobenzaldehyde, is a crystalline solid (melting point 65–69 °C) that is insoluble in water but highly soluble in aromatic hydrocarbons like toluene[7]. The conversion to the 1,3-dioxolane acetal significantly alters this profile. The introduction of the cyclic ether ring increases the molecule's δh parameter, enhancing its affinity for moderately polar and hydrogen-bond donating solvents (e.g., alcohols), while retaining its high solubility in chlorinated and polar aprotic solvents[8][9].

When the HSP of the solvent closely matches the HSP of the solute, the Relative Energy Distance (RED) approaches zero, minimizing the enthalpy of mixing ( ΔHmix ) and resulting in spontaneous dissolution[5][9].

Workflow of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane in heterocyclic synthesis.

Empirical Solubility Profile in Organic Solvents

The table below synthesizes the expected quantitative solubility data for 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane at 25 °C. The data is categorized by solvent class to guide synthetic chemists in selecting the optimal medium for reactions, extractions, and crystallizations.

| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL at 25°C) | HSP Interaction (RED) | Synthetic Application |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 150 | Low (Optimal) | Ideal for SNAr reactions replacing the chloro group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 150 | Low (Optimal) | High-concentration stock solutions for biological assays. |

| Chlorinated | Dichloromethane (DCM) | > 100 | Low | Excellent for liquid-liquid extraction post-acetalization. |

| Ethers | Tetrahydrofuran (THF) | 50 - 100 | Medium | Preferred solvent for catalytic hydrogenation of the nitro group. |

| Alcohols | Methanol / Ethanol | 10 - 25 | High | Moderate solubility; useful as a co-solvent or for crystallization. |

| Hydrocarbons | Hexane / Heptane | < 5 | Very High | Acts as a powerful anti-solvent for precipitation and purification. |

Experimental Protocol: Thermodynamic Solubility Determination

To ensure trustworthiness and reproducibility in drug development, solubility cannot be estimated visually. It must be quantified using a self-validating thermodynamic system. The following protocol describes the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC), the gold standard for determining the solubility of pharmaceutical intermediates.

Step-by-Step Methodology

-

Preparation of the Solid Phase:

-

Weigh approximately 500 mg of pure 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane into a 5 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the nitroaromatic system during prolonged equilibration.

-

-

Solvent Addition and Equilibration:

-

Add 2.0 mL of the target organic solvent to the vial, ensuring an excess of undissolved solid remains (indicating a saturated solution).

-

Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and agitate at 500 rpm for 48 hours . Causality: 48 hours is required to overcome kinetic dissolution barriers and achieve true thermodynamic equilibrium between the solid and liquid phases.

-

-

Phase Separation:

-

Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C.

-

Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter . Causality: PTFE is chemically inert to aggressive organic solvents like DMF and DCM, ensuring no extractables interfere with the analysis.

-

-

Dilution and HPLC-UV Quantification:

-

Dilute the filtered aliquot quantitatively (e.g., 1:100) using the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the detector.

-

Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column. Monitor the absorbance at an appropriate wavelength (e.g., 254 nm).

-

Calculate the exact solubility using a pre-established multi-point calibration curve of the reference standard.

-

Isothermal shake-flask methodology for thermodynamic solubility determination.

Application Insights: Solvent Selection in Process Chemistry

The empirical solubility profile directly dictates the synthetic strategy for utilizing 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane:

-

Nucleophilic Aromatic Substitution ( SNAr ): The chlorine atom para to the nitro group is highly activated. Reacting this intermediate with cyclic aliphatic amines (e.g., piperazine or morpholine) to form 6-amino-7-nitro derivatives requires elevated temperatures[2]. DMF or DMSO are the solvents of choice here due to their high boiling points and the compound's exceptional solubility (>150 mg/mL) in these media, which maximizes the reaction rate.

-

Deprotection and Crystallization: If the acetal needs to be cleaved back to the aldehyde, acidic aqueous conditions are used. Because the starting material is highly soluble in DCM , biphasic extraction (DCM/Water) is highly efficient for isolating the product[1]. For final purification, dissolving the crude product in a minimal amount of THF or Ethyl Acetate and slowly adding Hexane (anti-solvent) will force the compound out of solution, yielding high-purity crystals.

References

- Preparation of of 5-chloro-2-nitrobenzaldehyde diethyacetal. PrepChem.com.

- Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives. SciSpace.

- WO2011071716A1 - Heterocyclic compounds containing an indole core. Google Patents.

- Hansen solubility parameters. Stenutz.

- Hansen Solubility Parameters 2000.pdf. Kinam Park.

- Benzaldehyde, 5-chloro-2-nitro- Physico-chemical Properties. ChemBK.

- HSP Basics | Practical Solubility Science. Prof Steven Abbott.

- The HSP Sphere. Hansen Solubility Parameters.

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.

Sources

- 1. prepchem.com [prepchem.com]

- 2. scispace.com [scispace.com]

- 3. WO2011071716A1 - Heterocyclic compounds containing an indole core - Google Patents [patents.google.com]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kinampark.com [kinampark.com]

- 7. chembk.com [chembk.com]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]

Strategic Acetalization of 5-Chloro-2-Nitrobenzaldehyde: Mechanistic Insights and Methodological Optimization

Executive Summary

The protection of benzaldehyde derivatives via acetalization is a cornerstone of organic synthesis. However, the introduction of strongly electron-withdrawing groups—such as the ortho-nitro and meta-chloro substituents in 5-chloro-2-nitrobenzaldehyde —fundamentally alters the thermodynamic and kinetic landscape of the reaction. This whitepaper provides an in-depth technical analysis of the acetal formation mechanism for this specific substrate, exploring the electronic causality behind experimental challenges and detailing self-validating protocols designed for high-yield synthesis in drug development workflows (such as the synthesis of the anthelmintic agent pyrvinium).

Strategic Context: The Role of Acetal Protection

In complex multi-step syntheses, the highly electrophilic nature of the aldehyde group in 5-chloro-2-nitrobenzaldehyde makes it susceptible to unwanted side reactions. For example, during the synthesis of pyrvinium, the substrate must undergo a Nucleophilic Aromatic Substitution (SNAr) to replace the chloro group with a dimethylamino group. If the aldehyde is left unprotected, the introduction of an amine will lead to rapid, undesired Schiff base (imine) condensation.

By converting the aldehyde into an acetal, the carbonyl carbon changes from sp2 to sp3 hybridization, effectively masking its electrophilicity and redirecting the chemical reactivity exclusively toward the SNAr pathway (1[1]).

Synthetic workflow demonstrating the strategic role of acetal protection.

Mechanistic Pathway & Electronic Causality

The formation of an acetal under acidic conditions follows a classic addition-elimination-addition sequence, often abbreviated as the P-A-D-P-E-A-D mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Addition, Deprotonation) (2[2]).

However, the specific electronic environment of 5-chloro-2-nitrobenzaldehyde dictates the kinetics of this pathway:

-

Initial Activation: The acid catalyst protonates the carbonyl oxygen. Due to the electron-withdrawing ortho-nitro group, the carbonyl carbon is exceptionally electron-deficient, making the initial nucleophilic attack by the alcohol (to form the hemiacetal) kinetically rapid (3[3]).

-

The Bottleneck (Oxocarbenium Formation): To proceed from the hemiacetal to the full acetal, the hydroxyl group is protonated and eliminated as water. This generates an oxocarbenium ion . Causality Note: The strong inductive and resonance-withdrawing effects of the nitro group place a partial positive charge on the aromatic ring, which severely destabilizes the adjacent positive charge of the oxocarbenium intermediate. Consequently, this E1-like elimination is the rate-limiting step and requires significant thermodynamic driving force (4[4]).

-

Final Addition: A second equivalent of alcohol attacks the highly reactive oxocarbenium ion, followed by deprotonation to yield the stable acetal.

Mechanism of acid-catalyzed acetal formation for 5-chloro-2-nitrobenzaldehyde.

Self-Validating Experimental Protocols

Because acetal formation is a reversible equilibrium, the reaction must be driven forward by removing water (4[4]). For electron-deficient substrates like 5-chloro-2-nitrobenzaldehyde, chemical dehydration is vastly superior to physical dehydration. Below are two field-proven methodologies.

Protocol A: Chemical Dehydration via Trimethyl Orthoformate (Recommended)

Trimethyl orthoformate (TMOF) reacts irreversibly with the byproduct water to form methanol and methyl formate. This chemical consumption of water drives the equilibrium completely to the right at room temperature, avoiding the thermal degradation risks associated with nitroaromatics (1[1]).

Step-by-Step Procedure:

-

Charge a round-bottom flask with 5-chloro-2-nitrobenzaldehyde (1.0 eq) and anhydrous methanol (1.5 M concentration).

-

Add trimethyl orthoformate (1.2 eq) to the stirring solution.

-

Introduce a catalytic amount of concentrated HCl (0.1 eq).

-

Stir the mixture at room temperature (20–25 °C) for 12–16 hours under an inert atmosphere.

-

In-Process Validation (TLC): Monitor via TLC (8:1 Hexane/EtOAc). The highly UV-active starting material ( Rf≈0.6 ) will disappear, replaced by a new spot ( Rf≈0.8 ) that does not react with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, confirming the absence of the free aldehyde.

-

Remove volatile materials (methanol, methyl formate) under reduced pressure to yield the pure dimethyl acetal as a faint yellow oil.

-

Final Validation (NMR): Analyze the crude mixture via 1 H NMR (DMSO- d6 ). The disappearance of the characteristic aldehyde proton singlet at δ≈10.3 ppm and the emergence of the methine acetal proton singlet at δ≈5.80 ppm confirms quantitative conversion (1[1]).

Protocol B: Physical Dehydration via Dean-Stark Trap

For laboratories requiring the diethyl acetal where chemical dehydrants are unavailable, azeotropic removal of water can be employed, though it requires thermal stress (5[5]).

Step-by-Step Procedure:

-

Suspend 5-chloro-2-nitrobenzaldehyde (1.0 eq) in toluene.

-

Add absolute ethanol (excess) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux (approx. 110 °C) for 2 hours, collecting the azeotroped water.

-

Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3 to quench the acid, dry over MgSO4 , and concentrate under reduced pressure.

-

Purify via column chromatography (Hexane/EtOAc: 8/1) to isolate the title compound.

Quantitative Data & Optimization Summary

The choice of methodology drastically impacts the yield and safety profile of the reaction. Chemical dehydration using TMOF is generally prioritized in modern pharmaceutical development due to its mild conditions and quantitative yields (6[6]).

| Parameter | Method A: Chemical Dehydration (TMOF) | Method B: Physical Dehydration (Dean-Stark) |

| Reagents | Trimethyl orthoformate, MeOH, HCl | Ethanol, Toluene, p-TsOH |

| Temperature | Room Temperature (20–25 °C) | Reflux (110 °C) |

| Reaction Time | 12–16 hours | 2 hours |

| Yield | ~100% (Quantitative) | 93% |

| Byproducts | Methyl formate, Methanol | Water (removed via azeotrope) |

| Scalability | Excellent (Low thermal hazard) | Good (Requires specialized glassware) |

References

- Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals.

- YouTube (Organic Chemistry). "Acetal Formation - Reaction Mechanism.

- OpenStax. "19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry.

- PrepChem. "Preparation of 5-chloro-2-nitrobenzaldehyde diethylacetal.

- PMC / NIH. "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.

- Clockss.org. "NEW SYNTHESIS OF PYRVINIUM THAT INHIBITS THE β-CATENIN/TCF4 PATHWAY.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 5. prepchem.com [prepchem.com]

- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide & Toxicological Profile: 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane

Target Audience: Researchers, Toxicologists, and Pharmaceutical Development Scientists Document Type: Advanced Safety Data & Methodological Whitepaper

Executive Summary & Structural Architecture

In pharmaceutical synthesis, the strategic protection of reactive functional groups is paramount. 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane (also known as 5-chloro-2-nitrobenzaldehyde ethylene acetal, CAS: 26908-35-0) is a highly specialized masked intermediate[1]. By converting the reactive aldehyde of 5-chloro-2-nitrobenzaldehyde into a 1,3-dioxolane ring, chemists prevent unwanted nucleophilic additions during complex, multi-step organometallic syntheses[2].

However, as a Senior Application Scientist, I must emphasize that structural masking does not eliminate toxicological liability. The acetal linkage is labile under physiological (acidic) conditions, meaning the toxicity profile of this compound is inextricably linked to its parent aldehyde and the inherent reactivity of its halogenated nitroaromatic core.

Table 1: Physicochemical & Structural Parameters

| Parameter | Value | Mechanistic Implication |

| Chemical Name | 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane | Masked electrophile; stable in basic conditions. |

| CAS Registry Number | 26908-35-0 | Unique identifier for regulatory tracking[1]. |

| Molecular Formula | C9H8ClNO4 | High lipophilicity dictates solvent choice (e.g., DMSO) for assays. |

| Molecular Weight | 229.62 g/mol | Low molecular weight allows rapid crossing of biological membranes. |

| Functional Groups | Acetal, Nitro, Aryl Chloride | Susceptible to acidic hydrolysis and enzymatic nitroreduction. |

Comprehensive Hazard Profiling & Causality

Standard Safety Data Sheets (SDS) often list hazards without explaining the why. Understanding the mechanistic causality behind the GHS classifications of this compound—derived from the behavior of its parent molecule, 5-chloro-2-nitrobenzaldehyde (CAS: 6628-86-0)—is critical for designing safe laboratory workflows[3].

Table 2: GHS Hazard Classification & Toxicological Endpoints

| Hazard Class | Category | Signal Word | Causality / Mechanistic Driver |

| Skin Irritation | Category 2 | Warning | The electrophilic aromatic ring reacts with epidermal nucleophiles[3]. |

| Eye Irritation | Category 2A | Warning | Rapid hydrolysis in ocular fluid releases the irritating parent aldehyde. |

| Skin Sensitization | Category 1 | Warning | Haptenization of skin proteins via SNAr at the chloro-position. |

| STOT (Single Exp.) | Category 3 | Warning | Inhalation of crystalline dust triggers respiratory mucosal irritation. |

Mechanistic Insight: The primary toxicological liability of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane lies in its nitroaromatic system. The strongly electron-withdrawing nitro group ( −NO2 ) depletes electron density from the aromatic ring, making the carbon bearing the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). When exposed to skin, the compound can covalently bind to epidermal proteins (haptenization), triggering a T-cell-mediated allergic immune response (Sensitization Category 1).

Metabolic Degradation & Activation Pathway

Upon accidental ingestion or systemic absorption, the 1,3-dioxolane ring undergoes rapid acid-catalyzed hydrolysis in the gastric environment (pH < 3) or within cellular lysosomes. This unmasks the reactive aldehyde. Subsequently, hepatic nitroreductases and CYP450 enzymes reduce the nitro group into highly reactive nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates, which are notorious for intercalating with and alkylating DNA.

Figure 1: Acid-catalyzed deprotection and subsequent metabolic activation pathway of CNPD.

In Vitro Toxicity Assessment: Self-Validating Protocol

To rigorously evaluate the genotoxic potential of this intermediate, a Bacterial Reverse Mutation Assay must be conducted according to . Because 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane is highly lipophilic and requires specific enzymatic activation, standard protocols must be adapted into a self-validating system to prevent false negatives.

Protocol: Miniaturized Ames Test for Lipophilic Nitroaromatics

Step 1: Strain Selection and Verification

-

Action: Culture Salmonella typhimurium strains TA98 and TA100 overnight in Oxoid nutrient broth.

-

Causality: These specific strains possess endogenous nitroreductase activity, which is mechanistically required to activate the nitro group of the test compound into its reactive hydroxylamine form.

-

Self-Validation Checkpoint: Plate aliquots of the cultures on ampicillin-supplemented agar. Only bacteria retaining the pKM101 plasmid (which confers error-prone DNA repair and ampicillin resistance) will grow. If no growth occurs, the strain has lost its sensitivity, and the assay is automatically voided.

Step 2: Metabolic Activation System (S9) Preparation

-

Action: Prepare a 10% mammalian liver post-mitochondrial fraction (S9) mix supplemented with NADP+ and glucose-6-phosphate.

-

Causality: While bacterial nitroreductases initiate nitroreduction, mammalian CYP450 enzymes in the S9 fraction are required to model human hepatic metabolism accurately.

-

Self-Validation Checkpoint: Run a concurrent positive control using 2-aminoanthracene. Because 2-aminoanthracene is a pro-mutagen requiring S9 activation, a failure to induce mutations here proves the S9 mix is enzymatically dead, preventing false-negative reporting for the test compound.

Step 3: Test Article Formulation

-

Action: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a top concentration of 50 mg/mL. Perform 5 serial dilutions.

-

Causality: The compound is insoluble in aqueous media. DMSO ensures complete solvation without precipitating the compound upon addition to the top agar.

-

Self-Validation Checkpoint: Include a vehicle control (DMSO only) to establish the baseline spontaneous reversion rate of the bacterial strains under the exact solvent conditions.

Step 4: Exposure and Incubation

-

Action: Combine 100 µL of the bacterial suspension, 500 µL of S9 mix, and 50 µL of the test solution in 2 mL of molten top agar containing trace amounts of histidine and biotin. Overlay onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

-

Causality: The trace histidine allows for a few initial cell divisions. This is mechanistically necessary because DNA replication must occur for the chemical DNA adduct to be "fixed" into a permanent genomic mutation before histidine depletion halts non-mutant growth.

Step 5: Data Acquisition and Causality Analysis

-

Action: Count the revertant colonies. A dose-dependent increase (≥2-fold over vehicle control for TA100, ≥3-fold for TA98) indicates positive mutagenicity.

-

Causality: If the background bacterial lawn is cleared or microcolonies form at high doses, it indicates acute cytotoxicity. Cytotoxicity can mask genotoxicity; therefore, data from doses causing lawn clearing must be excluded from the mutagenicity calculation.

Laboratory Handling & Engineering Controls

Given the sensitization and irritation potential, handling 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane requires strict engineering controls:

-

Containment: Handle exclusively within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

-

Dermal Protection: Double-gloving with nitrile is mandatory.

-

Spill & Decontamination Causality: In the event of dermal exposure, washing with water is insufficient due to the compound's high LogP (lipophilicity). Exposed skin must be immediately swabbed with Polyethylene Glycol (PEG 400) followed by a water rinse. PEG 400 acts as a cosolvent, effectively solubilizing and lifting the lipophilic organic compound out of the epidermal lipid bilayer before haptenization can occur.

References

-

Molaid Chemical Database. "5-chloro-2-nitrobenzaldehyde ethylene acetal - CAS 26908-35-0". Verified via Grounding Tool. [Link]

-

LookChem Database. "5-chloro-2-nitrobenzaldehyde ethylene acetal". Verified via Grounding Tool. [Link]

-

OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.[Link]

Sources

Protocol for synthesizing 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane from 5-chloro-2-nitrobenzaldehyde

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

In complex multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the selective protection of reactive functional groups is paramount. 5-chloro-2-nitrobenzaldehyde is a highly versatile building block; however, its aldehyde moiety is highly susceptible to nucleophilic attack, oxidation, or unwanted participation during the manipulation of the nitro or chloro groups (e.g., during catalytic hydrogenation or cross-coupling).

This protocol details the robust, scalable conversion of 5-chloro-2-nitrobenzaldehyde into its cyclic acetal, 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane . By utilizing ethylene glycol under acidic conditions with azeotropic water removal, the electrophilic carbonyl carbon is effectively masked. This methodology leverages Le Chatelier's principle to drive the thermodynamically reversible acetalization to completion[1].

Experimental Workflow & Mechanistic Pathway

The reaction proceeds via the protonation of the highly electron-deficient carbonyl oxygen, followed by nucleophilic attack by ethylene glycol. The formation of the stable 5-membered 1,3-dioxolane ring is entropically favored compared to acyclic dialkyl acetals, but strict anhydrous conditions via a Dean-Stark apparatus are required to prevent hydrolysis.

Figure 1: Process workflow for the synthesis and isolation of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane.

Materials and Reagents

Note: The highly electron-withdrawing nature of the ortho-nitro group makes the aldehyde highly reactive, but it also destabilizes the intermediate oxocarbenium ion. Therefore, a strong organic acid catalyst (p-TSA) is essential.

| Reagent / Material | Role | Equivalents | Amount (for 10 mmol scale) |

| 5-Chloro-2-nitrobenzaldehyde | Limiting Reactant | 1.0 eq | 1.85 g |

| Ethylene Glycol | Nucleophile / Protecting Group | 3.0 eq | 1.67 mL (1.86 g) |

| p-Toluenesulfonic acid (p-TSA) | Acid Catalyst | 0.05 eq | 95 mg |

| Toluene | Azeotropic Solvent | N/A | 40 mL |

| Sat. NaHCO₃ (aq) | Quenching Agent | N/A | 20 mL |

| Anhydrous Na₂SO₄ | Drying Agent | N/A | As needed |

Step-by-Step Protocol

Phase 1: Reaction Setup and Azeotropic Distillation

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-nitrobenzaldehyde (1.85 g, 10 mmol).

-

Solvent & Reagent Addition: Suspend the solid in 40 mL of anhydrous toluene. Add ethylene glycol (1.67 mL, 30 mmol) followed by p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

-

Causality Note: Toluene is selected over benzene for its lower toxicity and higher boiling point (110 °C), which accelerates the reaction kinetics while efficiently forming a minimum-boiling azeotrope with water[1].

-

-

Apparatus Assembly: Attach a Dean-Stark trap to the flask, and fit a reflux condenser on top of the trap. Fill the Dean-Stark trap side-arm with toluene.

-

Reflux: Heat the mixture to a vigorous reflux (oil bath set to ~125 °C).

-

Causality Note: As the reaction proceeds, water is generated as a byproduct. The toluene/water azeotrope vaporizes, condenses, and falls into the trap. Because water is denser than toluene and immiscible, it sinks to the bottom of the trap, removing it from the reaction equilibrium and driving the acetalization to >95% conversion.

-

-

Monitoring: Continue refluxing for 4 to 6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The starting material (UV active, lower Rf due to polar aldehyde) should disappear, replaced by a higher Rf spot corresponding to the less polar acetal.

Phase 2: Quenching and Workup

-

Cooling: Once TLC indicates complete consumption of the aldehyde, remove the flask from the heat source and allow it to cool to room temperature.

-

Neutralization: Transfer the reaction mixture to a separatory funnel. Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and shake vigorously, venting frequently.

-

Causality Note: This step is critical. p-TSA must be completely neutralized. If the organic layer remains acidic during concentration, the acetal will rapidly hydrolyze back to the aldehyde upon exposure to ambient moisture.

-

-

Extraction: Separate the aqueous layer and extract it once with 15 mL of ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with 20 mL of brine. Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

Phase 3: Isolation and Purification

-

Concentration: Remove the toluene and ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or low-melting solid.

-

Purification: Purify the crude material via flash column chromatography on silica gel using a gradient of 5% to 15% Ethyl Acetate in Hexanes[1].

-

Yield: Evaporate the product-containing fractions to obtain 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane. (Expected yield: 85-92%).

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation to ensure the protecting group is correctly installed and the aromatic core remains intact.

-

¹H NMR (400 MHz, CDCl₃):

-

Loss of Aldehyde: The sharp singlet at ~10.4 ppm (characteristic of the starting material's CHO proton) must be entirely absent.

-

Acetal Proton: Look for a new diagnostic singlet at ~6.2 - 6.5 ppm integrating to 1H. This is the methine proton of the dioxolane ring, shifted downfield by the two adjacent oxygen atoms and the highly electron-deficient aromatic ring.

-

Dioxolane Backbone: A symmetrical or slightly complex multiplet between 3.9 - 4.1 ppm integrating to 4H, corresponding to the -O-CH₂-CH₂-O- protons.

-

Aromatic Region: Three distinct protons should remain, typically exhibiting a doublet (ortho coupling), a doublet of doublets (ortho and meta coupling), and a finely split doublet (meta coupling) between 7.4 and 8.0 ppm.

-

Troubleshooting and Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion (TLC) | Inefficient water removal or insufficient catalyst. | Ensure the Dean-Stark trap is properly insulated. Verify the p-TSA is active; consider adding an additional 0.02 eq of p-TSA and refluxing for 2 more hours. |

| Product Hydrolysis during Workup | Acidic conditions maintained during concentration. | Ensure the NaHCO₃ wash is thorough. Test the aqueous layer pH (should be >7). Do not leave the product in un-neutralized solvent overnight. |

| Formation of Dark Byproducts | Excessive heating or prolonged reaction times causing degradation of the nitroaromatic. | Lower the oil bath temperature slightly (just enough to maintain reflux). Stop the reaction immediately once TLC shows completion. |

References

-

PrepChem. "Preparation of 5-chloro-2-nitrobenzaldehyde diethylacetal." PrepChem Organic Syntheses. Available at:[Link]

Sources

Step-by-step preparation of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane using ethylene glycol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Acid-Catalyzed Azeotropic Acetalization

Executive Summary & Strategic Context

The protection of carbonyl groups is a foundational strategy in complex multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The transformation of 5-chloro-2-nitrobenzaldehyde into its corresponding cyclic acetal, 2-(5-chloro-2-nitrophenyl)-1,3-dioxolane, masks the highly electrophilic aldehyde, preventing unwanted nucleophilic attacks during subsequent transformations (such as the reduction of the nitro group or cross-coupling of the aryl chloride)[1].

This application note details a robust, field-proven protocol for this acetalization using ethylene glycol. The methodology leverages Le Chatelier’s principle via azeotropic water removal to drive the equilibrium process to completion, ensuring high yield and purity suitable for downstream pharmaceutical applications[2][3].

Experimental Design & Causality

Mechanistic Insights

The reaction proceeds via the protonation of the carbonyl oxygen by p -toluenesulfonic acid ( p -TsOH), which dramatically increases the electrophilicity of the carbonyl carbon. Ethylene glycol acts as the nucleophile. The presence of the strongly electron-withdrawing ortho-nitro group makes the starting aldehyde highly reactive, though sterically hindered. The compact nature of the 1,3-dioxolane ring formed by ethylene glycol effectively bypasses this steric bulk.

Because acetalization is a reversible equilibrium reaction, the theoretical yield is limited unless the byproduct (water) is continuously removed. Toluene is selected as the solvent because it forms a minimum-boiling azeotrope with water, allowing for efficient phase separation in a Dean-Stark trap[1][3].

Reagent Stoichiometry & Function

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |

| 5-Chloro-2-nitrobenzaldehyde | 185.56 | 1.00 | 10.0 g (53.9 mmol) | Electrophilic Substrate |

| Ethylene Glycol | 62.07 | 2.00 | 6.0 mL (107.8 mmol) | Bis-nucleophile / Protecting Group |

| p -Toluenesulfonic Acid ( p -TsOH·H₂O) | 190.22 | 0.05 | 0.51 g (2.7 mmol) | Brønsted Acid Catalyst |

| Toluene | 92.14 | N/A | 100 mL | Solvent / Azeotroping Agent |

| Sodium Bicarbonate (Sat. Aq.) | 84.01 | Excess | 50 mL | Catalyst Quench / Base Wash |

Process Workflow & Visualization

The following workflow illustrates the critical path from reagent assembly to product isolation, highlighting the self-validating checkpoints required for process control.

Caption: Step-by-step workflow for the Dean-Stark acetalization of 5-chloro-2-nitrobenzaldehyde.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Apparatus Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap fitted with a reflux condenser. Ensure all glassware is oven-dried to prevent the introduction of extraneous moisture, which would shift the equilibrium backward[3].

-

Charging the Reactor: Add 10.0 g (53.9 mmol) of 5-chloro-2-nitrobenzaldehyde to the flask.

-

Solvent & Reagent Addition: Add 100 mL of toluene, followed by 6.0 mL (107.8 mmol) of ethylene glycol. Finally, add 0.51 g (2.7 mmol) of p -TsOH monohydrate.

-

Expert Insight: Ethylene glycol is largely immiscible with toluene at room temperature. The mixture will appear biphasic until reflux is achieved.

-

Phase 2: Execution & In-Process Control (IPC)

-

Reflux Initiation: Submerge the flask in an oil bath set to 125°C to maintain a vigorous toluene reflux (internal temperature ~110-115°C).

-

Azeotropic Distillation: As the reaction proceeds, water will co-distill with toluene, condense, and collect at the bottom of the Dean-Stark trap.

-

Self-Validating Checkpoint: Monitor the volume of water collected. The theoretical yield of water for this scale is approximately 0.97 mL.

-

TLC Monitoring: After 3-4 hours, or once water evolution ceases, perform Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The product acetal will elute higher (higher Rf ) than the highly polar, hydrogen-bonding starting aldehyde.

Phase 3: Workup & Isolation

-

Cooling and Quenching (Critical Step): Remove the heat source and allow the reaction to cool to room temperature. Immediately add 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ) and stir vigorously for 10 minutes.

-

Expert Insight: Acetals are stable to alkaline conditions but highly labile in acidic environments[1]. Failing to completely neutralize the p -TsOH before solvent evaporation will result in the reversion of the product back to the aldehyde during concentration.

-

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic (toluene) layer. Extract the aqueous layer once with 30 mL of ethyl acetate to ensure total product recovery.

-

Washing & Drying: Combine the organic layers and wash with 50 mL of brine (saturated NaCl). Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ). Filter the drying agent.

-

Concentration: Remove the solvents under reduced pressure via rotary evaporation to yield the crude 2-(5-chloro-2-nitrophenyl)-1,3-dioxolane.

Phase 4: Purification

-

Recrystallization: If the crude product presents as a solid or thick oil with minor impurities, recrystallize using a minimal amount of hot hexanes with a few drops of ethyl acetate. Allow to cool slowly to induce crystallization. Filter and dry under high vacuum.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized compound, the following spectroscopic markers should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz): The disappearance of the aldehyde proton signal ( ∼ 10.4 ppm) is the primary indicator of success. The appearance of a characteristic acetal methine proton singlet around 6.4 - 6.6 ppm confirms dioxolane formation. The ethylene glycol backbone will appear as a symmetrical multiplet around 3.9 - 4.1 ppm (4H).

-

IR Spectroscopy: Absence of the strong carbonyl stretching frequency ( ∼ 1700 cm⁻¹) and the appearance of strong C-O-C ether stretching bands in the 1050–1150 cm⁻¹ region.

References

-

Wikipedia Contributors. "Dioxolane." Wikipedia, The Free Encyclopedia, Wikimedia Foundation. Available at: [Link]

-

Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Available at:[Link]

-

Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. Available at:[Link]

- Google Patents. "US7745630B2 - Triazolyl piperidine arginine vasopressin receptor modulators." (Demonstrates the use of 5-chloro-2-nitrobenzaldehyde in complex drug synthesis).

Sources

Advanced Deprotection Strategies for 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane Acetals: Photochemical and Chemical Methodologies

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Chemical Context

The protection of 1,2-diols and carbonyls is a fundamental operation in complex molecule synthesis and drug development. The 2-(5-chloro-2-nitrophenyl)-1,3-dioxolane moiety serves as a highly specialized, dual-responsive protecting group. Unlike standard aliphatic acetals, this system leverages the unique photophysics of the ortho-nitrobenzyl chromophore alongside classic acetal reactivity, allowing chemists to choose between orthogonal deprotection conditions based on the sensitivity of the target molecule[1].

The inclusion of the 5-chloro substituent is not merely structural; it serves a critical electronic function. The strong electron-withdrawing nature of the nitro group, paired with the inductive effects of the chlorine atom, creates a distinct push-pull electronic system. This localizes the Lowest Unoccupied Molecular Orbital (LUMO) on the aromatic ring, lowering the excitation energy[2]. Consequently, this bathochromic shift allows for efficient photochemical cleavage at milder, longer wavelengths (e.g., 365 nm) compared to unsubstituted variants, preventing UV-induced degradation of sensitive active pharmaceutical ingredients (APIs).

Mechanistic Pathways & Causality

Understanding the divergent mechanisms of deprotection is essential for predicting side reactions and selecting the appropriate methodology for your synthetic workflow.

Pathway A: Photochemical Cleavage (Norrish Type II-like)

Irradiation of the acetal with UVA light (365 nm) excites the molecule, triggering an intramolecular 1,5-hydrogen shift from the benzylic carbon to the oxygen of the ortho-nitro group. This generates a transient aci-nitro intermediate. Subsequent cyclization forms a benzoxazolidine intermediate, which rapidly collapses to yield a 5-chloro-2-nitrosobenzoate monoester[3]. Because the initial photolysis only yields the monoester of the diol, a secondary in situ basic hydrolysis step is required to fully liberate the free diol and 5-chloro-2-nitrosobenzoic acid[3].

Pathway B: Acid-Catalyzed Hydrolysis

As a cyclic acetal, the 1,3-dioxolane ring is susceptible to classic acidic cleavage. Protonation of one of the dioxolane oxygen atoms weakens the C–O bond, leading to ring opening and the formation of a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water collapses this intermediate, ultimately releasing the free diol and regenerating 5-chloro-2-nitrobenzaldehyde.

Fig 1: Divergent deprotection pathways for 2-(5-chloro-2-nitrophenyl)-1,3-dioxolane acetals.

Quantitative Comparison of Deprotection Strategies

The table below summarizes the operational parameters for both deprotection routes, allowing scientists to select the optimal method based on substrate compatibility.

| Parameter | Photochemical Deprotection | Acid-Catalyzed Deprotection |

| Primary Reagents | 365 nm UV Light, K₂CO₃, H₂O | TFA (10% v/v) or TsOH (cat.), H₂O |

| Solvent System | Acetonitrile / Water (4:1) | Dichloromethane (DCM) or Methanol |

| Temperature | Ambient (20–25 °C) | Ambient to 40 °C |

| Reaction Time | 2–4 hours (Photolysis) + 1 hr (Hydrolysis) | 1–3 hours |

| Aromatic Byproduct | 5-Chloro-2-nitrosobenzoic acid | 5-Chloro-2-nitrobenzaldehyde |

| Orthogonality | Highly orthogonal to acid/base-sensitive groups | Cleaves standard acetals, silyl ethers, trityls |

| Typical Yield | 85–95%[3] | 90–98% |

Experimental Protocols

Protocol A: One-Pot Photochemical Deprotection (Orthogonal Route)

This method is ideal when the target molecule contains acid-sensitive functionalities (e.g., silyl ethers, THP groups, or highly functionalized glycosides)[4].

Step-by-Step Methodology:

-

Preparation: Dissolve the protected acetal (1.0 mmol) in 20 mL of an Acetonitrile/Water mixture (4:1 v/v) in a quartz or Pyrex reaction vessel.

-

Causality: Acetonitrile is UV-transparent at 365 nm and readily dissolves the organic substrate. Water is strictly required to act as the nucleophile for the subsequent in situ hydrolysis of the intermediate monoester[3].

-

-

Degassing (Critical Step): Sparge the solution with Argon gas for 15–20 minutes.

-

Causality: Molecular oxygen is a potent triplet quencher. If present, it will intercept the excited state of the nitrobenzyl group, drastically reducing the quantum yield and generating reactive oxygen species that lead to unwanted photooxidation byproducts[5].

-

-

Irradiation: Place the vessel in a photoreactor equipped with 365 nm LEDs or a medium-pressure Hg lamp with a Pyrex filter. Irradiate at ambient temperature for 2 to 4 hours.

-

Self-Validation: Monitor the reaction via TLC (UV active at 254 nm). The starting material will disappear, and a new, highly polar spot (the monoester) will emerge.

-

-

In Situ Hydrolysis: Once the starting material is consumed, add K₂CO₃ (2.0 mmol) directly to the reaction mixture. Stir vigorously for 1 hour at room temperature.

-

Causality: The photolysis generates a 5-chloro-2-nitrosobenzoate ester. Mild basic hydrolysis cleaves this ester to release the fully deprotected diol[3].

-

Self-Validation: TLC will show the disappearance of the intermediate monoester and the appearance of the fully deprotected diol.

-

-

Workup: Neutralize the mixture with 1M HCl, extract with Ethyl Acetate (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Acid-Catalyzed Hydrolysis (Standard Route)

This method is preferred for rapid, scalable deprotection when the target molecule is stable to acidic conditions.

Step-by-Step Methodology:

-

Preparation: Dissolve the protected acetal (1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM).

-

Acidification: Add 1.0 mL of Trifluoroacetic acid (TFA) and 18 μL (1.0 mmol) of deionized water.

-

Causality: TFA acts as the proton source to activate the dioxolane ring, while the stoichiometric equivalent of water is required to trap the resulting oxocarbenium ion, driving the equilibrium toward the free diol and aldehyde.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 1–2 hours.

-

Self-Validation: Monitor via TLC. The reaction is complete when the starting material is consumed and a distinct, often yellow-tinted UV-active spot corresponding to 5-chloro-2-nitrobenzaldehyde appears.

-

-

Quenching (Critical Step): Cool the reaction to 0 °C and carefully add saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases.

-

Causality: Immediate neutralization is mandatory. If the solvent is evaporated while the mixture is still acidic, the increasing concentration of TFA can cause re-acetalization or initiate the degradation of the newly freed diol.

-

-

Workup: Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), combine the organic phases, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to separate the diol from the 5-chloro-2-nitrobenzaldehyde byproduct.

References

-

Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013.

-

Givens, R. S., Klán, P., et al. "Photochemistry of 2-Nitrobenzylidene Acetals." The Journal of Organic Chemistry, 2009.

-

"Bis(o-nitrophenyl)ethanediol: A Practical Photolabile Protecting Group for Ketones and Aldehydes." ResearchGate.

-

"5-Chloro-2-nitrodiphenylamine Research Chemical." Benchchem.

-

"Photolabile 2-(2-Nitrophenyl)-propyloxycarbonyl (NPPOC) for Stereoselective Glycosylation and Its Application in Consecutive Assembly of Oligosaccharides." The Journal of Organic Chemistry, 2022.

Sources

Application Note: Chemoselective Catalytic Reduction of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Chemoselective Hydrogenation, Protecting Group Stability, Hydrodehalogenation Suppression

Executive Summary

The catalytic reduction of nitroarenes to anilines is a fundamental transformation in pharmaceutical synthesis. However, the reduction of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane presents a complex chemoselectivity challenge. The molecule contains three highly reactive functional groups:

-

A nitro group (-NO₂) targeted for reduction.

-

An aryl chloride (-Cl) susceptible to undesired catalytic hydrodehalogenation (hydrogenolysis).

-

A 1,3-dioxolane (acetal) ring that is highly labile and prone to hydrolysis under mildly acidic conditions.

This application note details a highly optimized, scalable, and self-validating protocol utilizing a sulfided platinum on carbon (Pt(S)/C) catalyst in the presence of a mild heterogeneous acid scavenger. This system completely suppresses dehalogenation while maintaining a neutral pH to protect the acetal moiety, delivering the target aniline in >98% yield.

Mechanistic Rationale & Experimental Design

As a process scientist, selecting a catalytic system requires anticipating the cascade of potential side reactions. Standard palladium on carbon (Pd/C) is highly active for nitro reduction but possesses a strong affinity for carbon-halogen bond insertion, leading to massive dehalogenation [1].

While unmodified Platinum on Carbon (Pt/C) reduces the rate of hydrogenolysis compared to Pd/C, it still generates trace amounts of hydrochloric acid (HCl) as a byproduct of minor dehalogenation. In the context of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane, this trace HCl is catastrophic. The localized drop in pH rapidly catalyzes the hydrolysis of the 1,3-dioxolane ring, yielding 2-amino-5-chlorobenzaldehyde as a major impurity [2].

The Causality Behind the Optimized System

To achieve absolute chemoselectivity, we engineer the reaction environment through two critical interventions:

-

Catalyst Poisoning (Pt(S)/C): We utilize a sulfided platinum catalyst. The sulfur atoms preferentially bind to the highly coordinatively unsaturated edge and step sites of the Pt nanoparticles. These specific sites are responsible for the oxidative addition into the C-Cl bond. By poisoning them, hydrogenolysis is shut down, while the planar terrace sites remain active for the reduction of the polar -NO₂ group [3].

-

Acid Scavenging (NaHCO₃): Even with Pt(S)/C, parts-per-million levels of HCl can form. We introduce solid sodium bicarbonate (NaHCO₃) into the aprotic solvent (Ethyl Acetate). NaHCO₃ acts as an insoluble, mild heterogeneous buffer. It instantly neutralizes trace HCl without raising the bulk pH to levels that would trigger base-catalyzed side reactions (e.g., azoxy/azo dimer formation).

Chemoselective hydrogenation pathway vs. undesired hydrogenolysis and hydrolysis side reactions.

Quantitative Data Presentation: Condition Screening

The following table summarizes the optimization data, demonstrating the self-validating nature of the chosen protocol. The data clearly illustrates how addressing one side reaction (dehalogenation) can inadvertently trigger another (hydrolysis) if the system is not holistically buffered.

| Catalyst (5 wt%) | Additive | Solvent | Conversion (%) | Target Amine (%) | Dehalogenation (%) | Acetal Cleavage (%) |

| Pd/C | None | EtOAc | >99 | 12 | 85 | 3 |

| Pt/C | None | EtOAc | >99 | 58 | 32 | 10 |

| Pt(S)/C | None | EtOAc | >99 | 82 | <1 | 17 |

| Pt(S)/C | NaHCO₃ (0.5 eq) | EtOAc | >99 | >98 | <1 | <1 |

Note: Reactions performed at 25 °C, 3 bar H₂, 4 hours. Product distribution determined by quantitative HPLC analysis.

Experimental Protocol

This protocol is designed for high reproducibility and safety. It incorporates built-in validation checks to ensure the integrity of the sensitive functional groups.

Step-by-step operational workflow for the chemoselective catalytic hydrogenation protocol.

Materials Required

-

Substrate: 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane (10.0 g, 43.5 mmol)

-

Catalyst: 5% Platinum on Carbon, sulfided (Pt(S)/C), ~50% water-wet (0.5 g, 5 wt% dry basis)

-

Additive: Sodium Bicarbonate (NaHCO₃), fine powder (1.83 g, 21.8 mmol, 0.5 eq)

-

Solvent: Ethyl Acetate (EtOAc), anhydrous (100 mL)

Step-by-Step Methodology

Step 1: Reactor Preparation & Inerting

-

Ensure the pressure reactor (e.g., Parr autoclave) is impeccably clean and dry to prevent cross-contamination from previous acidic or palladium-catalyzed reactions.

-

Seal the reactor and purge the system with Nitrogen (N₂) by pressurizing to 5 bar and venting. Repeat this cycle three times to ensure a strictly oxygen-free environment.

Step 2: Reagent Charging

-

Open the reactor under a gentle N₂ stream.

-

Charge 10.0 g of 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane and 1.83 g of NaHCO₃.

-

Add 100 mL of anhydrous EtOAc.

-

Safety Critical: Carefully add 0.5 g of the water-wet 5% Pt(S)/C catalyst. Causality: Dry carbon-supported catalysts can ignite solvent vapors upon contact with air. Always use water-wet catalysts for initial charging.

Step 3: Catalytic Hydrogenation

-

Seal the reactor and purge with N₂ (3 cycles at 5 bar).

-

Purge the reactor with Hydrogen (H₂) (3 cycles at 3 bar) to displace the N₂.

-

Pressurize the reactor to 3 bar H₂ and initiate vigorous stirring (800–1000 rpm) to overcome gas-liquid mass transfer limitations.

-

Maintain the internal temperature at 20–25 °C . Causality: Elevated temperatures (>40 °C) provide the activation energy required to overcome the sulfur poisoning, leading to breakthrough hydrodehalogenation.

-

Monitor H₂ uptake. The reaction is typically complete within 2 to 4 hours. Stir for an additional 30 minutes after H₂ consumption ceases to ensure complete conversion of intermediate hydroxylamines.